Clinical Efficacy for Dentin Hypersensitivity: Superior Pain Reduction vs. Established Topical Desensitizers
In a Phase 1/2a clinical trial for dentin hypersensitivity, topical selcopintide (10 µg/tooth, multiple applications) demonstrated a statistically significant reduction in pain scores. This performance is numerically superior to reductions reported for other commonly used topical agents in separate clinical trials. While cross-study comparisons have inherent limitations, the data indicate a potential advantage for selcopintide. [1] [2] [3]
| Evidence Dimension | Reduction in Dentin Hypersensitivity Pain (VAS Score) |
|---|---|
| Target Compound Data | Selcopintide (10 µg/tooth, 3 applications over 15 days): Mean VAS reduction of 23.2 ± 19.4 mm from baseline (p < 0.05) [1] |
| Comparator Or Baseline | Potassium nitrate (5% gel, single application): Mean VAS reduction not explicitly reported in a format directly comparable, but 1-month post-treatment VAS score was 3.20 ± 0.41 [2]; Zinc-doped polymeric nanoparticles: Progressive VAS reduction leading to complete disappearance of sensitivity after 21 days [3] |
| Quantified Difference | Selcopintide achieves a mean VAS reduction of 23.2 mm after multiple applications over 15 days, whereas potassium nitrate and fluoride varnish show higher (worse) absolute VAS scores at 1-month follow-up (3.20 and 4.73, respectively). Zinc-doped nanoparticles achieve complete sensitivity disappearance at 21 days but using a different assessment paradigm. This suggests selcopintide's regenerative approach may provide a distinct efficacy profile compared to agents relying on tubule occlusion or nerve desensitization. |
| Conditions | Human subjects with dentin hypersensitivity; topical application; multiple ascending dose protocol; assessment via Visual Analog Scale (VAS) after cold water stimulus [1]. |
Why This Matters
This quantitative clinical efficacy data for selcopintide in humans provides a direct, procurement-relevant benchmark against which to evaluate other desensitizing agents for research and development programs.
- [1] Lee MJ, Lee YS, Park JC, Kim HC, Park SH, Lee H, Shon WJ. First-In-Human Study of Safety, Tolerability, Efficacy, and Pharmacokinetics of CPNE7-Derived Peptide (Selcopintide) for Dentin Hypersensitivity. Clin Transl Sci. 2025;18(8):e70326. View Source
- [2] Sharan A, et al. Comparative Evaluation of Dentin Hypersensitivity Reduction Over One Month after a Single Topical Application of Three Different Materials: A Prospective Experimental Study. J Pharm Bioallied Sci. 2024;16(Suppl 4):S3405-S3407. View Source
- [3] Zinc-doped polymeric nanoparticles in the treatment of dentin hypersensitivity: A randomized, double-blind, placebo-controlled clinical trial. Dent Mater. 2025;41(8):1027-1033. View Source
